Baccatin IV
Overview
Description
Baccatin IV is a naturally occurring diterpenoid compound found in the bark of the Pacific yew tree (Taxus brevifolia). It is a member of the taxane family of compounds, which are known for their significant anticancer properties. This compound serves as a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a widely used chemotherapeutic agent. The structure of this compound includes a tetracyclic core with multiple hydroxyl groups, making it a versatile precursor for various chemical modifications.
Mechanism of Action
Target of Action
Baccatin IV, like other taxanes, primarily targets microtubules in cells . Microtubules are part of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell movement, and most importantly, in cell division .
Mode of Action
This compound interacts with its target, the microtubules, by stabilizing them . This stabilization prevents the microtubules from disassembling, a process that is necessary for cell division . As a result, cells are unable to divide and proliferate, which is particularly useful in the context of cancer cells that divide and grow uncontrollably .
Biochemical Pathways
This compound is a crucial precursor in the biosynthesis pathway of paclitaxel , a well-known anticancer drug . The conversion of this compound to paclitaxel involves several enzymatic steps, including acetylation and hydroxylation . The exact biochemical pathways and enzymes involved in these transformations are still under investigation .
Pharmacokinetics
It’s known that the bioavailability and efficacy of taxanes like this compound can be influenced by various factors, including the formulation of the drug, the patient’s individual characteristics, and the presence of drug transporters in the body .
Result of Action
The primary result of this compound’s action is the inhibition of cell division . By stabilizing microtubules and preventing their disassembly, this compound effectively halts the process of cell division . This can lead to cell death, or apoptosis, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, studies have shown that the production of this compound can be enhanced under certain conditions, such as the presence of specific carbon sources, slightly acidic conditions, and lower temperatures . Furthermore, the action of this compound can also be influenced by the cellular environment, including the presence of other molecules and the state of the target microtubules .
Biochemical Analysis
Biochemical Properties
Baccatin IV plays a pivotal role in biochemical reactions, particularly in the biosynthesis of paclitaxel. It interacts with various enzymes, proteins, and other biomolecules during this process. One of the key enzymes involved is 10-deacetylbaccatin III-10-β-O-acetyltransferase, which catalyzes the conversion of 10-deacetylbaccatin III to this compound. This interaction is crucial for the subsequent steps in the biosynthesis of paclitaxel. Additionally, this compound interacts with other enzymes such as cytochrome P450 monooxygenases, which further modify its structure to produce paclitaxel .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation. It also affects the expression of genes involved in cell survival and apoptosis, leading to the activation of pro-apoptotic pathways and the suppression of anti-apoptotic pathways . Furthermore, this compound impacts cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to tubulin, a protein that is essential for the formation of microtubules. This binding stabilizes microtubules and prevents their depolymerization, leading to the disruption of the mitotic spindle and cell cycle arrest. Additionally, this compound inhibits the activity of certain enzymes involved in cell division, further contributing to its antiproliferative effects. It also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive molecules. Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis. These effects are particularly pronounced in cancer cells, where this compound has been shown to inhibit tumor growth and metastasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth. At higher doses, this compound can induce toxic effects, including damage to normal tissues and organs. Studies have identified threshold doses beyond which the toxic effects of this compound become significant. These studies have also highlighted the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of paclitaxel. It interacts with enzymes such as 10-deacetylbaccatin III-10-β-O-acetyltransferase and cytochrome P450 monooxygenases, which catalyze key steps in its conversion to paclitaxel. These interactions are essential for the production of paclitaxel and its subsequent therapeutic effects. Additionally, this compound can influence metabolic fluxes and alter the levels of key metabolites, thereby impacting cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its effects. The localization and accumulation of this compound can be influenced by factors such as its chemical structure, the presence of binding proteins, and the cellular environment .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins. This localization is essential for its ability to stabilize microtubules and disrupt the mitotic spindle. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, where it can induce apoptosis by modulating mitochondrial membrane potential and promoting the release of pro-apoptotic factors. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Baccatin IV can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents to isolate the compound from the bark of Taxus species. Chemical synthesis of this compound often starts with 10-deacetylbaccatin III, which undergoes a series of acetylation and hydroxylation reactions to form this compound. The reaction conditions usually involve the use of acetic anhydride and pyridine as reagents, with the reactions being carried out under controlled temperatures and pH conditions .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from renewable sources such as Taxus needles. The process involves the extraction of 10-deacetylbaccatin III followed by its conversion to this compound through biotransformation using microbial strains. This method is preferred due to its eco-friendly nature and higher yield compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Baccatin IV undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which are useful intermediates in the synthesis of paclitaxel.
Reduction: Reduction reactions can modify the hydroxyl groups present in this compound, leading to the formation of different analogs.
Substitution: Substitution reactions, particularly at the hydroxyl groups, are common in the modification of this compound to produce various taxane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and benzoyl chloride are commonly used for acetylation and benzoylation reactions, respectively
Major Products: The major products formed from these reactions include various taxane derivatives, which are crucial intermediates in the synthesis of paclitaxel and other anticancer agents .
Scientific Research Applications
Baccatin IV has a wide range of scientific research applications, including:
Chemistry: this compound is used as a key intermediate in the synthesis of paclitaxel and other taxane derivatives. Its unique structure allows for various chemical modifications, making it a valuable compound in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its role in the biosynthesis of taxanes and its potential as a precursor for novel anticancer agents.
Medicine: this compound is primarily used in the pharmaceutical industry for the production of paclitaxel, which is used in the treatment of various cancers, including breast, ovarian, and lung cancer
Industry: The industrial applications of this compound include its use in the large-scale production of paclitaxel and other taxane-based drugs. .
Comparison with Similar Compounds
Baccatin III: Another taxane compound that serves as a precursor in the biosynthesis of paclitaxel.
10-Deacetylbaccatin III: A key intermediate in the synthesis of Baccatin IV and paclitaxel.
Paclitaxel: The final product in the biosynthesis pathway, widely used as an anticancer agent .
This compound’s unique structure, which includes multiple hydroxyl groups and a tetracyclic core, allows for various chemical modifications, making it a versatile and valuable compound in the field of medicinal chemistry.
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(45-19(6)37)26-30(10,22(42-16(3)34)11-23-31(26,13-40-23)46-20(7)38)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23+,25+,26-,27-,28-,30+,31-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJGGIKEFAWREN-WBPIOOJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346494 | |
Record name | Baccatin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57672-77-2 | |
Record name | Baccatin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Baccatin IV and where is it found?
A1: this compound is a naturally occurring taxoid, a type of diterpenoid compound found in the bark, needles, and other parts of yew trees, particularly the species Taxus baccata (European Yew), Taxus wallichiana (Himalayan Yew), Taxus chinensis (Chinese Yew) and Taxus yunnanensis (Yunnan Yew). [, , , , , , , ]
Q2: What is the significance of this compound in scientific research?
A2: this compound is a crucial precursor in the semi-synthesis of Paclitaxel (Taxol®), a potent anticancer drug used in the treatment of various cancers. [, ]
Q3: Can you elaborate on the structural characteristics of this compound?
A3: this compound possesses a complex structure with a taxane skeleton, characterized by a 6-8-6 ring system. Key structural features include a trans-fused B/C ring junction and an oxetane ring. [] The molecular formula of this compound is C29H36O10. []
Q4: Has the structure of this compound been confirmed by spectroscopic methods?
A4: Yes, the structure of this compound has been extensively studied and confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed 13C and 1H NMR data for this compound have been reported in various solvents, providing valuable insights into its structural features. [, , , ]
Q5: Are there other taxoids found alongside this compound in yew trees?
A5: Yes, yew trees are a rich source of diverse taxoids. Along with this compound, researchers have identified several other taxoids, including taxol, 10-deacetyltaxol A, taxinine M, and taxuyunnanine C. [, , , , , ]
Q6: How does the structure of this compound relate to its biological activity?
A6: While this compound itself does not exhibit strong anticancer activity, its structure serves as a scaffold for modifications that enhance its activity. The presence of specific functional groups and their spatial arrangement are crucial for binding to its biological target, microtubules. [, ]
Q7: What are the analytical techniques commonly employed for the identification and quantification of this compound?
A7: Various analytical methods are used for this compound, including:
Q8: Have there been studies investigating the distribution of this compound within yew trees?
A8: Yes, researchers have employed techniques like mass spectrometry imaging to visualize the spatial distribution of this compound and other metabolites within yew tree tissues. These studies revealed that this compound is primarily located in the cortex of yew twigs. []
Q9: Is this compound found in all parts of the yew tree?
A9: While present in various parts, the concentration of this compound and other taxanes can vary significantly between different parts of the yew tree. For example, studies have shown differences in taxoid composition between the heartwood and other parts of Taxus yunnanensis. []
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